molecular formula C10H10F4O B14030075 2-Fluoro-1-isopropoxy-4-(trifluoromethyl)benzene

2-Fluoro-1-isopropoxy-4-(trifluoromethyl)benzene

Cat. No.: B14030075
M. Wt: 222.18 g/mol
InChI Key: OIHMFJROKLDLQK-UHFFFAOYSA-N
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Description

2-Fluoro-1-isopropoxy-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of fluorine, isopropoxy, and trifluoromethyl groups attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-1-isopropoxy-4-(trifluoromethyl)benzene can be achieved through several methods. One common approach involves the reaction of 2-fluoro-4-nitrophenol with isopropyl bromide in the presence of a base, followed by reduction of the nitro group to an amine and subsequent trifluoromethylation . Another method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the desired product. The choice of reagents and catalysts, as well as the optimization of reaction parameters, are crucial for achieving high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-1-isopropoxy-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce complex aromatic compounds .

Scientific Research Applications

2-Fluoro-1-isopropoxy-4-(trifluoromethyl)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-1-isopropoxy-4-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups can enhance the compound’s reactivity and stability, making it a valuable intermediate in various chemical reactions. The isopropoxy group can influence the compound’s solubility and interaction with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-1-isopropoxy-4-(trifluoromethyl)benzene is unique due to the combination of its functional groups, which provide distinct chemical properties and reactivity. The presence of the isopropoxy group differentiates it from other trifluoromethyl-substituted benzenes, offering unique solubility and interaction characteristics .

Properties

Molecular Formula

C10H10F4O

Molecular Weight

222.18 g/mol

IUPAC Name

2-fluoro-1-propan-2-yloxy-4-(trifluoromethyl)benzene

InChI

InChI=1S/C10H10F4O/c1-6(2)15-9-4-3-7(5-8(9)11)10(12,13)14/h3-6H,1-2H3

InChI Key

OIHMFJROKLDLQK-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C(F)(F)F)F

Origin of Product

United States

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